

## Unraveling the Antiangiogenic Properties of Srpin803: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Srpin803** is a potent small molecule inhibitor with significant antiangiogenic properties, primarily through its dual inhibitory action on Serine/Arginine-Rich Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2). By modulating the alternative splicing of Vascular Endothelial Growth Factor (VEGF), **Srpin803** shifts the balance from pro-angiogenic to anti-angiogenic isoforms, presenting a promising therapeutic strategy for angiogenesis-dependent diseases such as age-related macular degeneration (AMD) and cancer. This technical guide provides a comprehensive overview of the antiangiogenic effects of **Srpin803**, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

## Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions. Dysregulated angiogenesis is a hallmark of several diseases, including cancer, diabetic retinopathy, and age-related macular degeneration. Vascular Endothelial Growth Factor (VEGF) is a key driver of angiogenesis, and its activity is tightly regulated, in part, through alternative splicing of its pre-mRNA. This process generates a family of VEGF isoforms with either pro-angiogenic (e.g., VEGFxxx a) or antiangiogenic (e.g., VEGFxxx b) properties.



The Serine/Arginine-Rich Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2) are key regulators of the cellular splicing machinery. **Srpin803** has emerged as a dual inhibitor of these kinases, effectively suppressing pathological angiogenesis in preclinical models. This document serves as a technical resource for researchers and drug development professionals, consolidating the current understanding of **Srpin803**'s antiangiogenic effects.

# Mechanism of Action: Dual Inhibition of SRPK1 and CK2

**Srpin803** exerts its antiangiogenic effects by inhibiting two key kinases involved in the regulation of pre-mRNA splicing: SRPK1 and CK2.

- SRPK1 Inhibition: SRPK1 phosphorylates Serine/Arginine-Rich Splicing Factors (SRSFs), most notably SRSF1.[1] Phosphorylated SRSF1 promotes the selection of the proximal splice site in exon 8 of the VEGF-A pre-mRNA, leading to the production of the proangiogenic VEGF165a isoform.[1][2] By inhibiting SRPK1, Srpin803 prevents the phosphorylation of SRSF1.[1] This shifts the splicing machinery towards the distal splice site, resulting in an increased production of the anti-angiogenic VEGF165b isoform.[2]
- CK2 Inhibition: Casein Kinase 2 (CK2) is another kinase that can phosphorylate and activate splicing factors. The dual inhibition of both SRPK1 and CK2 by **Srpin803** leads to a more potent suppression of the pro-angiogenic splicing program.

This dual inhibitory mechanism ultimately reduces the overall pro-angiogenic signaling mediated by VEGF, thereby inhibiting the proliferation, migration, and tube formation of endothelial cells, the key cellular events in angiogenesis.

## **Signaling Pathway Diagram**





Click to download full resolution via product page

**Srpin803** anti-angiogenic signaling pathway.

## **Quantitative Data on Srpin803 Activity**

The efficacy of **Srpin803** has been quantified through various in vitro assays, including kinase inhibition and cell growth inhibition assays.

Table 1: In Vitro Kinase Inhibitory Activity of Srpin803

| Kinase | IC50 (μM) | Reference |
|--------|-----------|-----------|
| SRPK1  | 7.5       | [3]       |
| SRPK1  | 2.4       | [3]       |
| CK2    | 0.68      | [3]       |
| CK2    | 0.21      | [3]       |

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.[4]

## **Table 2: In Vitro Cytostatic Activity of Srpin803**



| Cell Line | Cancer Type     | GI50 (μM) | Reference |
|-----------|-----------------|-----------|-----------|
| Hcc827    | Lung Cancer     | 80 - 98   | [3]       |
| PC3       | Prostate Cancer | 80 - 98   | [3]       |
| U87       | Glioblastoma    | 80 - 98   | [3]       |

GI50: The concentration for 50% of maximal inhibition of cell proliferation.[4]

## **Experimental Protocols**

The antiangiogenic effects of **Srpin803** have been validated in preclinical models. Below are detailed methodologies for key experiments.

# Laser-Induced Choroidal Neovascularization (CNV) Mouse Model

This in vivo model is widely used to study the exudative form of age-related macular degeneration and to evaluate the efficacy of antiangiogenic therapies.[5]

Experimental Workflow Diagram





Click to download full resolution via product page

Workflow for the laser-induced CNV mouse model.



#### **Detailed Methodology:**

- Animal Model: C57BL/6J mice are commonly used for this model.
- Anesthesia and Pupil Dilation: Anesthetize the mice using an appropriate anesthetic cocktail (e.g., ketamine/xylazine). Dilate the pupils with a mydriatic agent (e.g., 0.5% tropicamide and 2.5% phenylephrine).[6][7]
- Laser-Induced CNV: Use a slit lamp delivery system with a coverslip as a contact lens.[8]
   Apply four laser spots (e.g., 532 nm argon laser, 200 mW power, 0.1-second duration, 75 μm spot size) around the optic disc, avoiding major retinal vessels.[6][8] Successful rupture of Bruch's membrane is indicated by the appearance of a bubble.[5]
- Srpin803 Administration: Srpin803 can be administered via various routes, including
  intravitreal injection or as a topical eye ointment. The vehicle and concentration of Srpin803
  should be optimized for the specific study.
- CNV Assessment: After a set period (e.g., 7 days), euthanize the mice.[8] Perfuse the animals through the left ventricle with a fluorescent dye-labeled dextran (e.g., FITC-dextran) to visualize the vasculature.[8]
- Tissue Processing and Imaging: Enucleate the eyes and fix them in paraformaldehyde.[8] Dissect the anterior segment and retina to obtain retinal pigment epithelium (RPE)-choroid flat mounts.[8]
- Quantification: Capture fluorescent images of the flat mounts and quantify the area of choroidal neovascularization using image analysis software such as ImageJ.

## **Zebrafish Angiogenesis Assay**

The zebrafish embryo is a powerful in vivo model for studying angiogenesis due to its rapid development and optical transparency.[9]

**Experimental Workflow Diagram** 





Click to download full resolution via product page

Workflow for the zebrafish angiogenesis assay.



#### **Detailed Methodology:**

- Zebrafish Line: Utilize a transgenic zebrafish line with fluorescently labeled vasculature, such as Tg(fli1:EGFP) or Tg(kdrl:EGFP), which express Green Fluorescent Protein in endothelial cells.[10]
- Embryo Handling: Collect fertilized embryos and raise them in standard E3 embryo medium. Dechorionate the embryos enzymatically or manually before treatment.
- Compound Treatment: At 24 hours post-fertilization (hpf), array the embryos in a 96-well plate (one embryo per well). Add **Srpin803** at various concentrations to the embryo medium. Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the embryos at 28.5°C for a specified period, typically up to 72 hpf.
- Imaging: At the desired time point, anesthetize the embryos with tricaine to prevent movement.[11] Capture lateral images of the trunk region focusing on the intersegmental vessels (ISVs) using a fluorescence microscope.
- Quantification: Use image analysis software (e.g., ImageJ) to measure the total length and/or number of ISVs. The percentage of inhibition of angiogenesis can be calculated relative to the vehicle-treated controls.[11][12]

## Conclusion

**Srpin803** represents a promising antiangiogenic agent with a well-defined mechanism of action centered on the dual inhibition of SRPK1 and CK2. This leads to the modulation of VEGF-A alternative splicing and a subsequent reduction in pro-angiogenic signaling. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of **Srpin803** in angiogenesis-related diseases. Future studies should focus on optimizing its delivery and evaluating its efficacy and safety in more advanced preclinical models.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Frontiers | Potential antitumoral effects of SRPK1 inhibition through modulation of VEGF splicing in pituitary somatotroph tumoral cells [frontiersin.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Synthesis and Biological Evaluation of a c(RGDyK) Peptide Conjugate of SRPIN803 -PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Dihydroartemisinin Inhibits Laser-Induced Choroidal Neovascularization in a Mouse Model of Neovascular AMD [frontiersin.org]
- 7. Frontiers | SLC7A11 Reduces Laser-Induced Choroidal Neovascularization by Inhibiting RPE Ferroptosis and VEGF Production [frontiersin.org]
- 8. Specific inhibition of serine/arginine-rich protein kinase attenuates choroidal neovascularization PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.biobide.com [blog.biobide.com]
- 10. Frontiers | Zebrafish as an Emerging Model Organism to Study Angiogenesis in Development and Regeneration [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Unraveling the Antiangiogenic Properties of Srpin803: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15141440#understanding-the-antiangiogenic-effects-of-srpin803]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com